molecular formula C14H19FN4O B2443907 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide CAS No. 2034470-33-0

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2443907
CAS No.: 2034470-33-0
M. Wt: 278.331
InChI Key: AQVTZKFLKNZUGW-UHFFFAOYSA-N
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Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a synthetic compound with a molecular formula of C14H19FN4O and a molecular weight of 278.331 g/mol This compound features a piperidine ring substituted with a fluoropyrimidine group and a cyclopropanecarboxamide moiety

Preparation Methods

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide involves multiple steps. One common route includes the reaction of 5-fluoropyrimidine with piperidine derivatives under specific conditions to form the intermediate compounds. These intermediates are then further reacted with cyclopropanecarboxylic acid derivatives to yield the final product . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.

Chemical Reactions Analysis

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom in the pyrimidine ring can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include potassium carbonate (K2CO3) for C-N bond formation and various solvents to facilitate the reactions.

Scientific Research Applications

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor in certain biochemical pathways.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The fluoropyrimidine group is known to interact with nucleic acids and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the cyclopropanecarboxamide moiety contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (cyclopropylfentanyl): This compound shares a similar cyclopropanecarboxamide moiety but differs in its piperidine substitution.

    N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide: This compound has a methanesulfonamide group instead of the cyclopropanecarboxamide moiety.

    N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: This compound features a thiophene ring in place of the cyclopropane ring.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O/c15-12-8-17-14(18-9-12)19-5-3-10(4-6-19)7-16-13(20)11-1-2-11/h8-11H,1-7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVTZKFLKNZUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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